REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:11]=[N:10][C:9](Br)=[C:8]2[C:4]=1[CH:5]=[CH:6][NH:7]2.[CH3:13][C:14]1[N:15]=[N:16][NH:17][CH:18]=1>>[CH3:1][O:2][C:3]1[CH:11]=[N:10][C:9]([N:17]2[CH:18]=[C:14]([CH3:13])[N:15]=[N:16]2)=[C:8]2[NH:7][CH:6]=[CH:5][C:4]=12
|
Name
|
|
Quantity
|
120 mg
|
Type
|
reactant
|
Smiles
|
COC1=C2C=CNC2=C(N=C1)Br
|
Name
|
|
Quantity
|
219 mg
|
Type
|
reactant
|
Smiles
|
CC=1N=NNC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 130° C. for 17 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by column chromatography
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C2C(=C(N=C1)N1N=NC(=C1)C)NC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |